molecular formula C11H12O5 B3318352 2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid CAS No. 99470-00-5

2-(3-Methoxy-4-(methoxycarbonyl)phenyl)acetic acid

Cat. No. B3318352
Key on ui cas rn: 99470-00-5
M. Wt: 224.21 g/mol
InChI Key: KFIKFFKIHJWNMP-UHFFFAOYSA-N
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Patent
US07582766B2

Procedure details

A dry 2 L 3-neck RBF fitted with an argon inlet, a thermometer, a magnetic stirring bar and a septum was charged with THF (220 mL) and diisopropylamine (54.6 mL, 0.39 mol, 1.2 eq). The resulting mixture was cooled to −50° C. and a solution of 2.5 M n-BuLi (156 mL, 0.39 mol, 1.2 eq) was added slowly via cannula. After 30 min of stirring at −50° C., the solution of LDA generated was cooled to −78° C. and HMPA (67.8 mL, 0.39 mol, 1.2 eq) was added, followed by a solution of methyl 2-methoxy-4-methylbenzoate 10b (57 g, 0.32 mol) in THF (220 mL), while maintaining the temperature at −78° C. The reaction mixture was stirred two more hours at −78° C., and then cannulated into a flask containing 100 g dry ice and THF (200 mL). After 30 min stirring at −78° C., the reaction mixture was allowed to warm up slowly to RT and then poured into water (1.5 L). The organic layer was separated and the aqueous layer was further extracted with ether (3×1 L). The water layer was acidified with a solution of 10% H2SO4 (150 mL) and the reaction product was extracted into CH2Cl2 (3×1.5 L). The combined organic extracts were dried over anhydrous Na2SO4, the solvent was removed under reduced pressure and the crude product was purified by flash chromatography (eluent EtOAc: hexane 3:7), followed by recrystallization from CH2Cl2:hexane 1:1 to afford pure methyl 4-carboxymethyl-2-methoxybenzoate 10c (38.8 g, 54.7% yield).
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
156 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
67.8 mL
Type
reactant
Reaction Step Four
Quantity
57 g
Type
reactant
Reaction Step Five
Quantity
100 g
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
220 mL
Type
solvent
Reaction Step Seven
Quantity
54.6 mL
Type
reactant
Reaction Step Eight
Name
Quantity
220 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[Li+].CC([N-]C(C)C)C.CN(P(N(C)C)(N(C)C)=O)C.[CH3:32][O:33][C:34]1[CH:43]=[C:42]([CH3:44])[CH:41]=[CH:40][C:35]=1[C:36]([O:38][CH3:39])=[O:37].[C:45](=[O:47])=[O:46]>C1COCC1.O>[C:45]([CH2:44][C:42]1[CH:41]=[CH:40][C:35]([C:36]([O:38][CH3:39])=[O:37])=[C:34]([O:33][CH3:32])[CH:43]=1)([OH:47])=[O:46] |f:2.3|

Inputs

Step One
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
156 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Four
Name
Quantity
67.8 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Five
Name
Quantity
57 g
Type
reactant
Smiles
COC1=C(C(=O)OC)C=CC(=C1)C
Step Six
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
220 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Quantity
54.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
220 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
After 30 min of stirring at −50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dry 2 L 3-neck RBF fitted with an argon inlet
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at −78° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred two more hours at −78° C.
CUSTOM
Type
CUSTOM
Details
cannulated into a flask
STIRRING
Type
STIRRING
Details
After 30 min stirring at −78° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm up slowly to RT
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with ether (3×1 L)
EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted into CH2Cl2 (3×1.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash chromatography (eluent EtOAc: hexane 3:7)
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from CH2Cl2:hexane 1:1

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)(O)CC1=CC(=C(C(=O)OC)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 38.8 g
YIELD: PERCENTYIELD 54.7%
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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